molecular formula C27H22N2O4 B12008776 1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate CAS No. 765274-28-0

1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate

Cat. No.: B12008776
CAS No.: 765274-28-0
M. Wt: 438.5 g/mol
InChI Key: VASCSJCVYSLCIH-OGLMXYFKSA-N
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Description

1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a methoxybenzoyl group, a carbohydrazonoyl group, a naphthyl group, and a methylbenzoate group. The presence of these functional groups contributes to the compound’s reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate typically involves multi-step organic synthesis techniques. One common approach is the condensation reaction between 2-methoxybenzoyl chloride and carbohydrazide, followed by the coupling of the resulting intermediate with 2-naphthylamine and 4-methylbenzoic acid. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbohydrazonoyl group can be reduced to form hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbohydrazonoyl group can produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their activity. For example, the methoxybenzoyl group may interact with enzyme active sites, while the naphthyl group could facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl benzoate
  • 2-Methoxy-4-(2-(3-methoxybenzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate

Uniqueness

1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both methoxy and naphthyl groups enhances its versatility in chemical reactions and its potential biological activity.

Properties

CAS No.

765274-28-0

Molecular Formula

C27H22N2O4

Molecular Weight

438.5 g/mol

IUPAC Name

[1-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate

InChI

InChI=1S/C27H22N2O4/c1-18-11-13-20(14-12-18)27(31)33-25-16-15-19-7-3-4-8-21(19)23(25)17-28-29-26(30)22-9-5-6-10-24(22)32-2/h3-17H,1-2H3,(H,29,30)/b28-17+

InChI Key

VASCSJCVYSLCIH-OGLMXYFKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC=CC=C4OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC=CC=C4OC

Origin of Product

United States

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